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Compound of Interest

Compound Name:
(5,7-Dimethyl-[1,2,4]triazolo[1,5-

a]pyrimidin-2-yl)methanol

Cat. No.: B591734 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index, a critical measure of a drug's safety, is defined as the ratio between its

toxic and therapeutic doses. A higher therapeutic index indicates a wider margin of safety for a

drug. This guide provides a comparative evaluation of the therapeutic index of various

triazolopyrimidine derivatives in animal models, focusing on their applications in oncology,

inflammatory diseases, and infectious diseases. The information presented is based on

available preclinical data and aims to assist researchers in the evaluation and development of

this promising class of compounds.

Anti-Cancer Triazolopyrimidine Derivatives: The
Case of Cevipabulin
Cevipabulin (TTI-237) is a novel, orally active triazolopyrimidine derivative that has

demonstrated significant anti-tumor activity in preclinical models. It acts as a microtubule-active

agent, exhibiting a unique mechanism of action.[1]

Efficacy in Animal Models
In vivo studies using human tumor xenografts in athymic nu/nu mice have shown that

cevipabulin is effective in inhibiting tumor growth. Dose-dependent anti-tumor activity was
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observed with intravenous administration of 15 mg/kg and 20 mg/kg every four days for four

cycles.[2]

Toxicity in Animal Models
While specific LD50 or Maximum Tolerated Dose (MTD) values for cevipabulin are not readily

available in the public domain, preclinical studies have suggested a favorable safety profile.

One study mentioned that a nicotinic acid derivative, a potent tubulin inhibitor, demonstrated

significant anti-tumor efficacy in vivo with no observable toxicity at therapeutic doses in mice.[3]

Another study on a compound named INZ(C) determined the MTD to be 200 mg/kg for female

and >250 mg/kg for male CD-1 mice via intraperitoneal injection.[4] However, it is important to

note that this compound was not explicitly identified as a triazolopyrimidine derivative in the

provided information. Further dedicated toxicology studies are necessary to establish a

definitive therapeutic index for cevipabulin.

Mechanism of Action: A Dual-Binding Approach to
Tubulin Inhibition
Cevipabulin's mechanism of action is distinct from other tubulin-targeting agents. It has been

shown to bind to both the vinblastine site and a novel seventh site on the α-tubulin, leading to

tubulin degradation and the induction of abnormal tubulin protofilament polymerization.[5][6]

This dual-binding mechanism contributes to its potent anti-cancer effects.
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Caption: Workflow for assessing the in vivo efficacy of Cevipabulin.
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Caption: Cevipabulin's dual-binding mechanism of action on tubulin.

Anti-Inflammatory Triazolopyrimidine Derivatives:
CB2 Receptor Agonists
A novel series of triazolopyrimidine derivatives has been identified as potent and selective

agonists for the cannabinoid receptor 2 (CB2). These compounds show promise in the

treatment of inflammatory conditions, such as kidney disease, by modulating the immune

response without the psychoactive side effects associated with CB1 receptor activation.[7][8]

Efficacy in Animal Models
One such derivative, SMM-295, has been evaluated in a mouse model of renal bilateral

ischemia-reperfusion injury, a common model for acute kidney injury.[9][10] The administration

of SMM-295 demonstrated beneficial effects in mitigating kidney damage.[9]
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While specific toxicity data for SMM-295 is not detailed in the available literature, the focus on

developing selective CB2 agonists is driven by the desire to avoid the adverse central nervous

system effects associated with CB1 receptor activation, suggesting a potentially favorable

safety profile.[7][8] Further studies are required to determine the MTD and calculate the

therapeutic index.

Mechanism of Action: Modulating Inflammatory
Pathways
CB2 receptors are G-protein coupled receptors primarily expressed on immune cells.[11]

Activation of CB2 receptors by agonists like the triazolopyrimidine derivatives can lead to the

inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This, in

turn, modulates downstream signaling pathways, such as the MAPK pathway, resulting in a

reduction of pro-inflammatory cytokine production and immune cell migration.[8][12]
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Caption: Workflow for evaluating CB2 agonists in a kidney injury model.
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Caption: CB2 receptor agonist signaling pathway.

Anti-Infective Triazolopyrimidine Derivatives:
Targeting Kinetoplastid Parasites
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Triazolopyrimidine derivatives have emerged as a promising class of anti-parasitic agents,

particularly against kinetoplastid parasites such as Trypanosoma cruzi (the causative agent of

Chagas disease) and Leishmania spp.[13]

Efficacy in Animal Models
The compound GNF6702, a triazolopyrimidine-based proteasome inhibitor, has demonstrated

remarkable in vivo efficacy in mouse models of Chagas disease, leishmaniasis, and sleeping

sickness, leading to the clearance of parasites.[13] In a mouse model of Chagas disease,

GNF6702 dosed at 10 mg/kg twice daily showed efficacy comparable to the standard drug

benznidazole at 100 mg/kg once daily.[14]

Toxicity in Animal Models
GNF6702 is reported to be well-tolerated in mice and does not inhibit the mammalian

proteasome, indicating a high degree of selectivity for the parasite's proteasome.[13] While a

specific MTD or LD50 is not provided, the high selectivity suggests a potentially favorable

therapeutic index. Another study on related triazolopyrimidine compounds showed no

cytotoxicity to mammalian cells up to 50 µM.[15]

Mechanism of Action: Selective Proteasome Inhibition
GNF6702 acts through a non-competitive inhibition of the chymotrypsin-like activity of the

kinetoplastid proteasome.[13][16] This selective inhibition of a crucial cellular process in the

parasite, without affecting the host's proteasome, is the basis for its therapeutic effect and

favorable safety profile.[13]
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Caption: Workflow for evaluating anti-trypanosomal efficacy in a mouse model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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